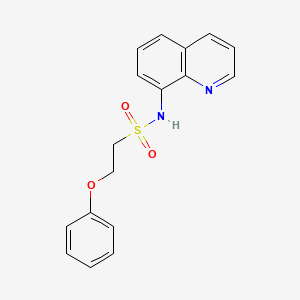

2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

2-phenoxy-N-quinolin-8-ylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-23(21,13-12-22-15-8-2-1-3-9-15)19-16-10-4-6-14-7-5-11-18-17(14)16/h1-11,19H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURYTQKTELHSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2-Phenoxyethanol

2-Phenoxyethanol undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 2-phenoxyethane-1-sulfonic acid, which is then treated with PCl₅ or SOCl₂ to form the sulfonyl chloride.

Reaction Conditions

Alternative Route via Thiol Oxidation

2-Phenoxyethanethiol can be oxidized with Cl₂ in aqueous HCl to form the sulfonyl chloride, though this method is less common due to thiol availability and handling challenges.

Coupling of Quinolin-8-amine with 2-Phenoxyethane-1-sulfonyl Chloride

Standard Sulfonylation Protocol

A mixture of quinolin-8-amine (1.0 equiv) and 2-phenoxyethane-1-sulfonyl chloride (1.5–2.0 equiv) in toluene is heated at 120–150°C for 4–8 hours with catalytic DMF (0.04 equiv). The base (e.g., K₂CO₃) is omitted here, as DMF acts as both solvent and catalyst.

Optimized Parameters

Low-Temperature Adaptation

For heat-sensitive substrates, the reaction is conducted in DCM at 25°C with triethylamine (TEA, 2.0 equiv) as the base. This prolongs the reaction time to 18–24 hours but avoids thermal decomposition.

Purification and Characterization

Workup Procedure

The crude product is washed with water to remove residual acid, followed by recrystallization from toluene/hexane. Column chromatography (SiO₂, ethyl acetate/hexane) is employed if impurities persist.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.89 (d, J = 8.4 Hz, quinoline-H), 7.72–7.68 (m, aromatic-H), 4.52 (t, J = 6.8 Hz, SO₂CH₂), 3.98 (t, J = 6.8 Hz, OCH₂).

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

The sulfonyl chloride intermediate is moisture-sensitive. Strict anhydrous conditions (e.g., molecular sieves) are necessary to prevent hydrolysis to the sulfonic acid.

Byproduct Formation

Excess sulfonyl chloride may lead to disulfonation. Using 1.5 equiv of the sulfonyl chloride and incremental addition minimizes this risk.

Alternative Methodologies

Pd-Catalyzed Coupling Post-Sulfonylation

Aryl iodides (e.g., 2-iodoquinoline) undergo Pd-catalyzed C–O coupling with phenol derivatives to introduce the phenoxy group after sulfonamide formation. However, this route is less efficient due to multiple steps.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline or sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the phenoxy or quinoline rings.

Scientific Research Applications

Scientific Research Applications of 2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide

This compound is a chemical compound with a variety of applications in scientific research. It features a phenoxy group, a quinoline moiety, and a sulfonamide functional group. The compound has a molecular weight of approximately 336.38 g/mol.

Potential Applications

- Drug Discovery N-(quinolin-8-yl)ethane-1-sulfonamide is a versatile chemical compound that can be used in drug discovery.

- Medicinal Chemistry The compound's structure suggests potential interactions with biological targets, making it a candidate for medicinal chemistry research.

- PKM2 Modulators 8-quinolinesulfonamide derivatives have been designed as PKM2 modulators using molecular docking and molecular dynamics techniques .

- Anti-Cancer Activity Studies have explored quinolinesulfonamide derivatives for potential anticancer activity . In vitro experiments have shown that quinolinesulfonamide derivatives significantly reduced the number of A549 lung cancer cells, which indicates a high anti-proliferative effect .

The biological activity of this compound is primarily linked to its quinoline component, known for various pharmacological effects. Compounds containing quinoline structures have been studied for their various pharmacological effects.

Interaction Studies

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The phenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The most structurally analogous compound in the provided evidence is 2-(benzyloxy)ethane-1-sulfonamide (CAS: 881407-21-2) . Below is a comparative analysis:

| Property | 2-Phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide | 2-(Benzyloxy)ethane-1-sulfonamide |

|---|---|---|

| Molecular Formula | C₁₇H₁₅N₂O₃S | C₉H₁₃NO₃S |

| Molecular Weight (g/mol) | ~327.38 | 215.27 |

| Substituents | Phenoxy, Quinolin-8-yl | Benzyloxy |

| Aromatic Systems | Two (phenoxy + quinoline) | One (benzyloxy) |

| Hydrogen Bond Donors | 1 (sulfonamide -NH₂) | 1 (sulfonamide -NH₂) |

| Hydrogen Bond Acceptors | 5 (quinoline N, sulfonamide O, phenoxy O) | 3 (sulfonamide O, ether O) |

Implications of Structural Differences

Solubility and Bioavailability: The quinoline and phenoxy groups in the target compound increase hydrophobicity compared to the benzyloxy derivative, likely reducing aqueous solubility. This could limit bioavailability but enhance membrane permeability .

Synthetic Complexity: Introducing the quinolin-8-yl group requires specialized coupling reagents or metal-catalyzed reactions, whereas the benzyloxy derivative can be synthesized via straightforward etherification.

Limitations of Current Data

The evidence lacks direct biological or pharmacological comparisons between these compounds. Experimental studies are necessary to validate hypotheses regarding target affinity, toxicity, or metabolic stability.

Biological Activity

2-Phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with sulfonamide moieties. The incorporation of the phenoxy group is crucial for enhancing biological activity. Various studies have explored modifications to the quinoline structure to optimize its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance, in vitro evaluations demonstrated that derivatives of quinoline sulfonamides exhibit significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and U87-MG (glioblastoma) . The mechanism involves modulation of pyruvate kinase muscle isoform 2 (PKM2), which plays a critical role in cancer metabolism.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15 |

| MDA-MB-231 | 20 | |

| U87-MG | 25 |

The compound's mechanism includes:

- Inhibition of PKM2 : This leads to reduced intracellular pyruvate levels, contributing to decreased cancer cell viability and altered cell cycle progression .

- Induction of Apoptosis : DNA fragmentation assays indicate that treatment with this compound results in increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Research indicates a strong structure–activity relationship where modifications to the quinoline scaffold significantly influence biological activity. The phenoxy group has been identified as a key moiety that enhances interactions with target proteins, thereby increasing potency against various targets .

Case Studies

Case Study 1 : A study involving the compound showed significant anti-proliferative effects on A549 lung cancer cells, with a reported IC50 value indicating high potency compared to traditional chemotherapeutics .

Case Study 2 : Another investigation focused on the compound's ability to inhibit DAPK1 and CSF1R, which are implicated in neurodegenerative diseases. The results suggested potential for dual therapeutic applications in both oncology and neurology .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core and sulfonamide group. A two-step approach is often used:

Quinoline sulfonylation : React 8-aminoquinoline with 2-phenoxyethanesulfonyl chloride in pyridine at 0–5°C to form the sulfonamide bond. Monitor reaction progress via TLC and purify via recrystallization from acetic acid/water mixtures (yields ~12–60%) .

Optimization : Increase yields by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using anhydrous solvents to minimize hydrolysis. Post-reaction quenching with ice water improves purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques : ¹H/¹³C NMR to verify sulfonamide NH proton (δ ~10–11 ppm) and quinoline aromatic signals (δ ~7–9 ppm). IR spectroscopy confirms S=O stretches (~1350–1150 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺).

- Elemental analysis : Ensure ≤0.4% deviation for C, H, N, S .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data collection : Use high-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation) with crystal sizes ≥0.1 mm³.

- Structure refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- Apply anisotropic displacement parameters for non-H atoms.

- Use TWIN/BASF commands for twinned data .

- Validation : Check R-factor convergence (R₁ < 5%) and validate geometry with WinGX/ORTEP (e.g., bond angles within 2σ of ideal values) .

Q. How do electronic effects of substituents on the phenoxy ring influence the biological activity of this compound analogs?

- Methodological Answer :

- Design : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenoxy para-position.

- Assays : Test PARP-1 inhibition via fluorescence-based NAD⁺ depletion assays (IC₅₀ comparisons).

- Correlation : Use Hammett σ constants to correlate substituent effects with activity trends. For example, -NO₂ groups may enhance binding to PARP-1’s catalytic domain via polar interactions .

Q. What computational methods are suitable for predicting the binding mode of this compound to target proteins?

- Methodological Answer :

- Docking : Use AutoDock Vina with flexible ligand sampling and rigid receptor (PDB: 4UND for PARP-1). Validate poses with MM-GBSA binding energy calculations.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonamide-protein hydrogen bond network .

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

- Methodological Answer :

- Source validation : Cross-check compound purity (HPLC ≥95%) and storage conditions (desiccated, -20°C).

- Assay standardization : Use internal controls (e.g., olaparib for PARP-1 assays) and normalize data to cell viability (MTT assays) .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers in dose-response curves .

Experimental Design & Data Analysis

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with 1:1 DCM/methanol or slow evaporation from DMF.

- Additives : Introduce 5% DMSO to reduce aggregation.

- Temperature : Grow crystals at 4°C to slow nucleation .

Q. How can substituent effects on the quinoline ring be systematically studied to enhance solubility without compromising activity?

- Methodological Answer :

- Derivatization : Synthesize analogs with -OH or -NH₂ at the quinoline 2-position.

- Solubility testing : Measure logP via shake-flask method (octanol/water).

- SAR analysis : Plot solubility vs. IC₅₀ to identify optimal balance (e.g., hydrophilic groups at C2 improve solubility but may reduce membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.